3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide
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Overview
Description
3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide, also known as JNJ-54861911, is a small molecule inhibitor that has been developed for the treatment of Alzheimer's disease. The compound has been shown to have a high affinity for beta-secretase 1 (BACE1), an enzyme that plays a critical role in the formation of amyloid beta (Aβ) plaques in the brain, which are a hallmark of Alzheimer's disease.
Mechanism of Action
3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide acts as a potent and selective inhibitor of BACE1, which is an enzyme that cleaves the amyloid precursor protein (APP) to generate Aβ peptides. By inhibiting BACE1, 3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide reduces the production of Aβ and prevents the formation of Aβ plaques in the brain, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide has been shown to effectively reduce Aβ levels in the brain and cerebrospinal fluid of preclinical models and Alzheimer's disease patients. The compound has also been shown to improve cognitive function in preclinical models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide is its high selectivity for BACE1, which minimizes off-target effects. However, the compound has a relatively short half-life, which may limit its efficacy in clinical settings.
Future Directions
For 3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide include further evaluation in clinical trials to determine its safety and efficacy in Alzheimer's disease patients. The compound may also be evaluated in combination with other therapeutic agents for the treatment of Alzheimer's disease. Additionally, 3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide may be evaluated for the treatment of other neurodegenerative diseases that are associated with the accumulation of Aβ, such as Parkinson's disease and Huntington's disease.
Synthesis Methods
The synthesis of 3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide involves several steps, including the reaction of 4-(dimethylamino)benzaldehyde with 1-cyanocyclohexanecarboxylic acid, followed by the addition of N,N-dimethylamine and the formation of the carbamate. The final step involves the reaction of the carbamate with trifluoroacetic acid to yield 3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide.
Scientific Research Applications
3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide has been extensively studied in preclinical models of Alzheimer's disease, where it has been shown to effectively reduce Aβ levels in the brain. The compound has also been evaluated in clinical trials, where it has demonstrated a good safety profile and promising results in reducing Aβ levels in the cerebrospinal fluid of Alzheimer's disease patients.
properties
IUPAC Name |
3-[[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]amino]-N,N-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-22(2)17(24)14-7-6-8-15(11-14)20-12-16(23)21-18(13-19)9-4-3-5-10-18/h6-8,11,20H,3-5,9-10,12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNDUQMECYZMDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC=C1)NCC(=O)NC2(CCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide |
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